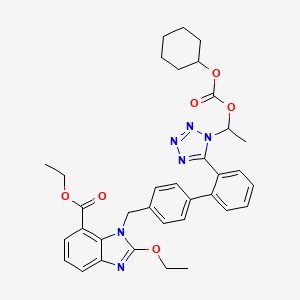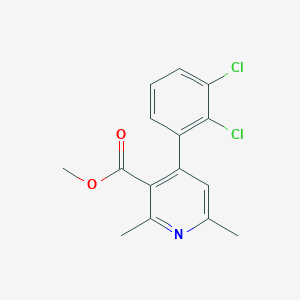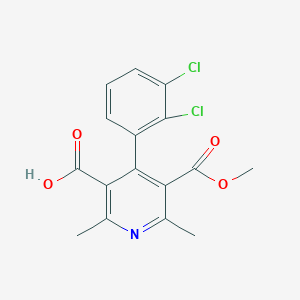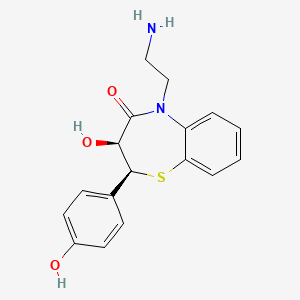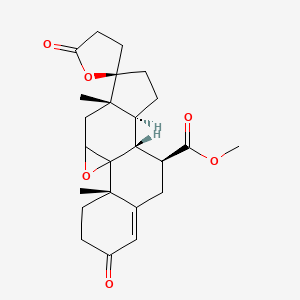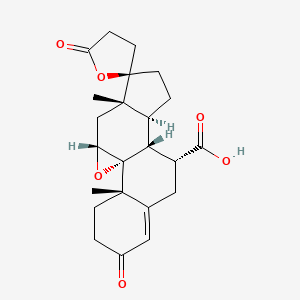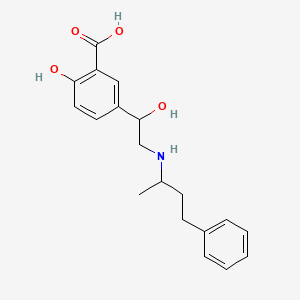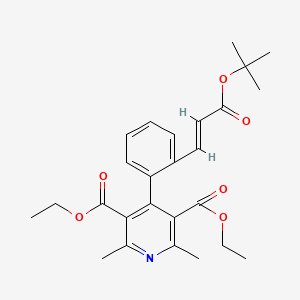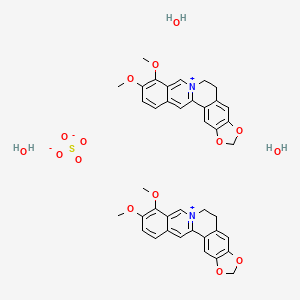
Berberine sulfate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berberine Sulfate Hydrate is a plant alkaloid found in multiple plants such as goldenseal, barberry, goldthread, Oregon grape, tree turmeric and phellodendron. It inhibits the growth of multiple parasites and bacteria thus can be used for the treatment of infections.
Applications De Recherche Scientifique
Osteoclast Differentiation and Osteoporosis
- Berberine sulfate can inhibit osteoclast differentiation, which has implications for treating osteoporosis. It achieves this by affecting the RANKL-induced NF-κB and NFAT pathways without impacting cell viability (Zhou et al., 2015).
Therapeutic Applications
- Berberine possesses various pharmacological properties, including antimicrobial, antiprotozoal, anti-diabetic, anti-cancer, and antidepressant effects. It has been used traditionally in Ayurvedic and Chinese medicine (Vuddanda et al., 2010).
Metabolite Identification
- The identification of urinary metabolites of berberine in both rats and humans helps in understanding its biotransformation and potential metabolic pathways (Qiu et al., 2008).
Immunomodulation and Endotoxemia
- Berberine shows promise in immunomodulation, potentially useful for treating endotoxemia by modulating cytokine secretion and improving survival in endotoxemic mice (Li et al., 2006).
Type 2 Diabetes and Dyslipidemia
- Berberine has been effective in treating type 2 diabetes and dyslipidemia, showing improvement in glucose tolerance and lipid profiles (Zhang et al., 2008).
Fluorescence Applications
- It can be used as a fluorescent marker for internal glycosaminoglycans sulfate in bovine oocytes and sperm cells, indicating its application in reproductive biology (Reyes et al., 2004).
Pharmacological Profile
- Berberine's pharmacological profile includes impacts on metabolic, neurological, and cardiological problems. The review also suggests potential applications in Alzheimer's and Parkinson's diseases (Kumar et al., 2015).
Obesity and Insulin Resistance
- It has shown effectiveness in preventing obesity and insulin resistance, possibly through alterations in the gut microbiota in high-fat diet-fed rats (Zhang et al., 2012).
Spectral Properties
- Berberine's spectral properties have been studied in various microheterogeneous systems, indicating its potential in analytical chemistry (Colina et al., 2013).
Ulcerative Colitis
- It has shown effectiveness in treating ulcerative colitis by modulating the Treg/Th17 balance and the gut microbiota (Cui et al., 2018).
Cardiovascular Effects
- Berberine can improve cardiac function and reduce TNF-α secretion in cardiomyocytes, indicating its potential in treating heart-related conditions (Yang et al., 2006).
Activation of AMPK
- It activates AMP-activated protein kinase (AMPK), providing beneficial metabolic effects in diabetic and insulin-resistant states (Lee et al., 2006).
Central Nervous System Disorders
- Berberine's impact on neurotransmitters and receptors suggests potential applications in treating various neurodegenerative and neuropsychiatric disorders (Kulkarni & Dhir, 2010).
Pharmacoproteomics in Ulcerative Colitis
- Pharmacoproteomics research reveals berberine's potential targets and mechanisms in treating ulcerative colitis (Li et al., 2019).
Interaction with Human Serum Albumin
- The interaction between berberine and human serum albumin (HSA) has been studied, indicating its potential in drug delivery systems (Hu, Liu, & Xiao, 2009).
Efficacy in Dyslipidemia
- A systematic review and meta-analysis show berberine's efficacy and safety in treating dyslipidemias (Ju et al., 2018).
Antimicrobial Effects
- Berberine's effect on Trichomonas vaginalis demonstrates its antimicrobial properties, making it a potential alternative to metronidazole (Soffar et al., 2001).
Therapeutic Patents
- A review of patents indicates berberine's therapeutic potential in cancer, inflammation, infectious diseases, and metabolic disorders (Singh & Mahajan, 2013).
Efficacy in Type 2 Diabetes
- Clinical trials have shown berberine's efficacy in treating type 2 diabetes mellitus, with a focus on its hypoglycemic effect (Yin, Xing, & Ye, 2008).
Effect on Colitis
- Berberine's anti-inflammatory activity has shown potential in treating colitis, particularly in its ability to reduce interleukin-8 production (Zhou & Mineshita, 2000).
Propriétés
Numéro CAS |
69352-97-2 |
|---|---|
Nom du produit |
Berberine sulfate trihydrate |
Formule moléculaire |
2C20H18NO4.3H2O.O4S |
Poids moléculaire |
822.844 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



